molecular formula C9H22Cl2N2 B2961315 trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride CAS No. 1356954-01-2

trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride

Cat. No.: B2961315
CAS No.: 1356954-01-2
M. Wt: 229.19
InChI Key: CGFHCEZSOGYGJR-JZDLBZJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride: is a chemical compound with the molecular formula C(_9)H(_22)Cl(_2)N(_2). It is a derivative of cyclohexanamine, featuring a dimethylamino group attached to the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride typically involves the following steps:

    Starting Material: The process begins with cyclohexanone, which undergoes reductive amination with dimethylamine.

    Reductive Amination: This reaction is facilitated by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formation of Intermediate: The intermediate product, trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine, is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride can undergo oxidation reactions, typically forming N-oxides.

    Reduction: The compound can be reduced further to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a neurotransmitter analog.
  • Studied for its effects on cellular signaling pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as an antidepressant or anxiolytic agent.
  • Used in the development of novel pharmaceuticals.

Industry:

  • Employed in the manufacture of specialty chemicals.
  • Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride exerts its effects involves:

    Molecular Targets: It interacts with various receptors and enzymes in the body, potentially modulating neurotransmitter release and uptake.

    Pathways Involved: It may influence pathways related to mood regulation, such as the serotonin and dopamine pathways.

Comparison with Similar Compounds

  • trans-4-[(Methylamino)methyl]cyclohexan-1-amine dihydrochloride
  • trans-4-[(Ethylamino)methyl]cyclohexan-1-amine dihydrochloride

Comparison:

  • Uniqueness: The presence of the dimethylamino group in trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride provides distinct steric and electronic properties, making it more effective in certain applications compared to its methyl or ethyl analogs.
  • Reactivity: The dimethylamino group can enhance the compound’s reactivity in nucleophilic substitution reactions, offering a broader range of chemical transformations.

This detailed overview highlights the significant aspects of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

4-[(dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFHCEZSOGYGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.